molecular formula C12H11N3 B094817 Diazoaminobenzene CAS No. 136-35-6

Diazoaminobenzene

Cat. No.: B094817
CAS No.: 136-35-6
M. Wt: 197.24 g/mol
InChI Key: ALIFPGGMJDWMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazoaminobenzene, also known as 1,3-diphenyltriazene, is an aromatic amine that exists as small golden-yellow crystals at room temperature. It is insoluble in water but freely soluble in benzene, ether, and hot alcohol. This compound is stable under normal temperatures and pressures and is known for its distinctive diazoamino moiety (-N=N-NH-). This compound has been studied for its potential carcinogenic properties and its ability to cause genetic damage .

Mechanism of Action

Target of Action

Diazoaminobenzene, also known as Diminazine, is a trypanocidal agent . It primarily targets the HTH-type transcriptional regulator QacR , trypsin-1 , amiloride-sensitive amine oxidase [copper-containing] , and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcriptional regulation, protein digestion, amine oxidation, and cellular redox homeostasis .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of trypsin-1, an enzyme involved in protein digestion .

Biochemical Pathways

This compound is metabolized to benzene and aniline , both of which are known carcinogens . This metabolism involves the reductive cleavage by liver enzymes or by bacteria in the digestive tract . The metabolites of this compound, including hydroquinone, muconic acid, and phenylmercapturic acid, share benzene oxide as a common intermediate . This suggests that the metabolic pathway of this compound is similar to that of benzene .

Pharmacokinetics

Studies on the absorption, distribution, metabolism, and excretion of this compound in rats and mice have shown that benzene and aniline were detected in blood, benzene was detected in exhaled breath, and metabolites of benzene and aniline were excreted in urine . This implies systemic exposure to these metabolites .

Result of Action

This compound is reasonably anticipated to be a human carcinogen . It causes genetic damage and is metabolized to benzene, a known human carcinogen . Studies in rats and mice have shown that the metabolism of this compound to benzene is quantitative . Benzene causes cancer at numerous tissue sites in rodents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver enzymes or bacteria in the digestive tract can affect its metabolism . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Diazoaminobenzene is metabolized to benzene, a known human carcinogen, and aniline . It shares similar genotoxic and toxicological properties with these two carcinogens . The metabolic pathway of this compound is similar to that of benzene .

Cellular Effects

This compound causes genetic damage . It also appears to induce toxic effects not observed with aniline or benzene, including skin lesions at the application site .

Molecular Mechanism

This compound is metabolized by liver enzymes or by bacteria in the digestive tract to form benzene, aniline, and nitrogen . Benzene and aniline then are metabolized by cytochrome P450 and conjugating enzymes . Electron spin resonance studies have shown that in rats, phenyl radicals also are produced as intermediates in metabolism of this compound to benzene .

Temporal Effects in Laboratory Settings

In 16-day toxicity studies of rats and mice exposed to this compound, the symptoms observed were similar to those characteristic of benzene or aniline toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Preparation Methods

Diazoaminobenzene can be synthesized through several methods:

Chemical Reactions Analysis

Diazoaminobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Diazoaminobenzene can be compared with other similar compounds, such as:

    Azo Compounds: These compounds contain the -N=N- double bond and are used in the synthesis of dyes and pigments.

    Diazonium Compounds: These compounds have the same terminal azo group but bear an overall positive charge.

    Diazirines: These are isomeric compounds with a ring structure linking carbon and two nitrogen atoms.

This compound stands out due to its unique diazoamino moiety and its applications in various fields, from organic synthesis to industrial manufacturing.

Properties

IUPAC Name

N-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFPGGMJDWMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024934
Record name Diazoaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-diphenyltriazene is an orange solid. (NTP, 1992), Golden-yellow solid; [Merck Index] Golden yellow crystalline powder; [MSDSonline]
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diazoaminobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2805
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

302 °F at 760 mmHg explodes (NTP, 1992)
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DIPHENYL-1-TRIAZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

GOLDEN-YELLOW, SMALL CRYSTALS

CAS No.

136-35-6
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diazoaminobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-1-triazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazoaminobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Triazene, 1,3-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diazoaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazoaminobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAZOAMINOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4EEW75HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-DIPHENYL-1-TRIAZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

208 °F (NTP, 1992), 98 °C
Record name 1,3-DIPHENYLTRIAZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-DIPHENYL-1-TRIAZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Primary aromatic amines also have been diazotized in solvents by means of pure nitrogen tetroxide. O. N. Witt, Tagbl. Natf.-Vers. Baden-Baden 1879, 194 (Chem. Zentr. 1880, II, 226) reported obtaining benzenediazonium nitrate by the reaction of anhydrous pure nitrogen tetroxide with aniline in an anhydrous benzene solution; and B. Houston et al., J. Am. Chem. Soc. 47, 3011-3018 (1925), obtained a diazoaminobenzene derivative as well as the corresponding diazonium nitrate by the action of pure, anhydrous nitrogen tetroxide on o-, m-, and p-nitroaniline in an anhydrous benzene solution.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diazoaminobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diazoaminobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diazoaminobenzene
Reactant of Route 4
Reactant of Route 4
Diazoaminobenzene
Reactant of Route 5
Reactant of Route 5
Diazoaminobenzene
Reactant of Route 6
Reactant of Route 6
Diazoaminobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of diazoaminobenzene?

A1: this compound has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used infrared spectroscopy to study the association of this compound, revealing dimeric association through hydrogen bonding. [] Additionally, 13C and 15N nuclear magnetic resonance have been employed to study the chemical polarization during its thermal decomposition. []

Q3: What are the main applications of this compound?

A4: Historically, this compound has been used as a polymerization initiator, particularly in the production of synthetic rubber. [, ] It has also found use as an intermediate in chemical synthesis, a complexing agent, and a polymer additive. []

Q4: How does this compound act as a polymerization initiator?

A5: this compound is believed to act as a slow but continuous source of free radicals. These free radicals can initiate the polymerization of dienes like dimethylbutadiene and butadiene, leading to the formation of rubber-like polymers. [, ]

Q5: Are there any compatibility issues with this compound in its applications?

A6: One challenge in using this compound for butadiene polymerization is the competitive dimerization of butadiene at elevated temperatures. This side reaction can reduce the yield of the desired polybutadiene product. []

Q6: Does this compound exhibit any catalytic activity?

A7: Research has shown that this compound derivatives can undergo reactions with Lewis acids in furan or thiophene, resulting in the arylation of the solvent. [] This suggests the potential for this compound derivatives to act as arylating agents in certain reactions.

Q7: Can you provide an example of this compound's use in organic synthesis?

A8: One study demonstrated the copper(I)-catalyzed intramolecular N-arylation of diazoaminobenzenes in a PEG-water system. This reaction offered an efficient method for synthesizing a range of regiospecific 1-arylbenzotriazoles, important building blocks in medicinal chemistry. [, ]

Q8: Have computational methods been used to study this compound?

A8: While specific examples are limited in the provided papers, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate this compound's electronic structure, reactivity, and interactions with other molecules.

Q9: How do structural modifications affect the reactivity of this compound?

A10: Studies on the oxidation of diazoaminobenzenes with peroxybenzoic acid revealed that electron-releasing substituents on the benzene rings influence the regioselectivity of oxidation, directing the oxygen atom to the nearest nitrogen. [] This highlights the impact of substituents on the reactivity of this compound derivatives.

Q10: Is this compound considered toxic?

A11: Yes, this compound is considered toxic and potentially carcinogenic. [, , ]

Q11: What are the known metabolic pathways of this compound in living organisms?

A12: this compound is metabolized into aniline and benzene, both known carcinogens. [, ] This metabolic conversion raises concerns about its potential health risks.

Q12: What toxicological effects have been observed in animal studies with this compound?

A13: In a 16-day dermal toxicity study, this compound caused methemoglobinemia, Heinz body formation, and lymphoid tissue atrophy in rats and mice. [] At higher doses, it led to mortality in mice and induced skin lesions, atrial thrombosis, and organ damage. [, ]

Q13: What is the basis for predicting the carcinogenicity of this compound?

A14: The prediction stems from its metabolic conversion to benzene and aniline, its mutagenicity in Salmonella typhimurium strains, and its ability to induce micronucleated polychromatic erythrocytes in mice bone marrow. [, ]

Q14: Is there information available on the environmental impact of this compound?

A14: While the provided papers do not offer specific data on its environmental fate and effects, it is crucial to consider the potential for this compound to enter the environment through industrial waste streams and its subsequent impact on ecosystems.

Q15: What are some key historical milestones in this compound research?

A16: The discovery of this compound by Peter Griess in 1862 marked a significant milestone. [] Early research focused on its use as a dye intermediate and later as a polymerization initiator in the early 20th century. [] More recent studies have explored its toxicity and carcinogenicity, leading to its classification as a potential human carcinogen. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.